2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents such as methanol and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide: Shares similar structural features and potential biological activities.
Methyl 4-(((2,6-Dimethylphenoxy)acetyl)amino)benzoate: Another compound with a phenoxy group, used in similar research applications.
Uniqueness
What sets 2-AMINO-4-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-1-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C34H34N4O5 |
---|---|
Molecular Weight |
578.7g/mol |
IUPAC Name |
2-amino-4-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H34N4O5/c1-20-7-6-8-21(2)32(20)43-19-23-15-22(9-14-29(23)42-5)30-26(18-35)33(36)37(24-10-12-25(13-11-24)38(40)41)27-16-34(3,4)17-28(39)31(27)30/h6-15,30H,16-17,19,36H2,1-5H3 |
InChI Key |
DLCFDKVVNIKWTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)[N+](=O)[O-])N)C#N)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)[N+](=O)[O-])N)C#N)OC |
Origin of Product |
United States |
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